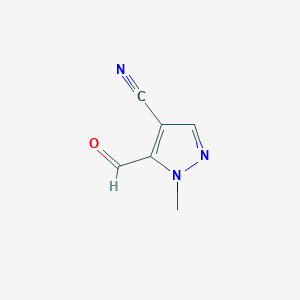
5-Formyl-1-méthylpyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-1-methylpyrazole-4-carbonitrile is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The formyl group at the 4-position and the nitrile group at the 4-carbon make it a valuable precursor for the construction of complex molecules, particularly in the field of organic synthesis where it can be used to create a wide array of organic compounds and heterocycles with potential biological activities .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves condensation reactions. For instance, the condensation of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole with benzimidazole-2-acetonitrile results in the formation of fused heterocycles such as 3-methyl-1-phenyl-1H-pyrazolo[4,3:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile . Additionally, a one-pot reaction involving substituted hydrazines, malononitrile, and triethyl orthoformate can lead to the formation of 1-substituted 5-aminopyrazole-4-carbonitriles, showcasing the versatility of pyrazole-4-carbonitriles in synthesis . Moreover, the use of microwave irradiation has been shown to facilitate the synthesis of trans isomers of related compounds, such as trans-4-Aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles, through a three-component condensation reaction without the need for a catalyst .
Molecular Structure Analysis
The molecular structure of 5-Formyl-1-methylpyrazole-4-carbonitrile and its derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms. The formyl and nitrile functional groups attached to this ring are reactive sites that allow for further chemical transformations, leading to the synthesis of a wide variety of heterocyclic compounds. The structure of these compounds is crucial as it can influence the selectivity and yield of the reactions they undergo .
Chemical Reactions Analysis
Compounds like 5-Formyl-1-methylpyrazole-4-carbonitrile undergo various chemical reactions, including condensation to form Schiff bases, cyclization to create fused heterocycles, and reactions with amines to produce imidazolylpyrazoles, among others. These reactions are often facilitated by the presence of the formyl and nitrile groups, which act as electrophilic centers, allowing nucleophilic attack by various reagents . The oxidative cyanation of related heterocycles is another reaction that can be performed to introduce additional nitrile groups into the molecular framework .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Formyl-1-methylpyrazole-4-carbonitrile are not detailed in the provided papers, in general, the physical properties of such compounds, including melting points, solubility, and stability, are influenced by the presence of functional groups and the overall molecular structure. The chemical properties, particularly reactivity, are largely determined by the functional groups present, with the formyl group being a key site for nucleophilic addition and the nitrile group being a versatile handle for various transformations .
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariques
Les composés à base de pyrazole, tels que le 5-Formyl-1-méthylpyrazole-4-carbonitrile, sont connus pour leurs effets pharmacologiques divers, notamment leurs puissantes activités antileishmaniennes et antimalariques . Dans une étude, des pyrazoles couplés à l'hydrazine ont été synthétisés et leurs structures ont été vérifiées en utilisant des techniques de microanalyse élémentaire, FTIR et RMN du 1H . Les dérivés de pyrazole synthétisés ont été évalués contre l'isolement clinique de Leishmania aethiopica et les souris infectées par Plasmodium berghei . Les résultats ont révélé que ces composés présentaient une activité antipromastigote supérieure .
Synthèse organique
Les 5-amino-pyrazoles, qui peuvent être dérivés du this compound, ont été utilisés comme blocs de construction synthétiques polyvalents dans la synthèse de molécules organiques remarquables . Ces composés ont été utilisés pour construire divers échafaudages hétérocycliques, tels que des composés hétérocycliques poly-substitués et des composés hétérocycliques fusionnés .
Conception et ingénierie de médicaments
Les hétérocycles aromatiques azotés, comme le this compound, sont des motifs courants dans un large éventail de médicaments synthétisés . Ces composés ont été utilisés dans la conception et l'ingénierie de produits pharmaceutiques, près de 60 % des médicaments uniques à petites molécules contenant un hétérocycle azoté .
Synthèse d'hétérocycles fusionnés
Le this compound a été utilisé dans la synthèse d'hétérocycles fusionnés . La cyclisation de Gould-Jacobs des 5-amino-1-méthyl-1H-pyrazole-4-carboxylates d'éthyle avec des 3-méthoxyacrylates d'éthyle en conditions fortement alcalines, suivie de la substitution du groupe hydroxyle par un atome de chlore, a conduit à des 4-chloropyrazolo[3,4-b]pyridine-5-carboxylates .
Synthèse de matériaux fonctionnels
Les hétérocycles aromatiques azotés, comme le this compound, sont également utilisés dans la synthèse de matériaux fonctionnels . Ces composés ont été utilisés pour produire une grande variété de matériaux fonctionnels .
Synthèse de polymères
Le this compound, étant un hétérocycle aromatique azoté, a été utilisé dans la synthèse de polymères . Ces composés ont été utilisés pour produire une large gamme de polymères .
Orientations Futures
Pyrazole-containing compounds, such as “5-Formyl-1-methylpyrazole-4-carbonitrile”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include “5-Formyl-1-methylpyrazole-4-carbonitrile”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Biochemical Pathways
Pyrazole derivatives are often involved in inhibiting key metabolic pathways in pathogens, leading to their death .
Result of Action
Similar compounds often lead to the death of pathogens by inhibiting key proteins or enzymes .
Propriétés
IUPAC Name |
5-formyl-1-methylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-9-6(4-10)5(2-7)3-8-9/h3-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADZNOQCWWTFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1525732-78-8 |
Source


|
| Record name | 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2509302.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)



![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)


![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)
